molecular formula C13H11Cl2NO B12114452 2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine

2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine

Cat. No.: B12114452
M. Wt: 268.13 g/mol
InChI Key: IRCAGZBVTLTZJK-UHFFFAOYSA-N
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Description

2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine is a cyclopropylamine derivative featuring a furan ring substituted with a 2,5-dichlorophenyl group. The electron-withdrawing dichlorophenyl group may enhance metabolic stability compared to electron-donating substituents .

Properties

Molecular Formula

C13H11Cl2NO

Molecular Weight

268.13 g/mol

IUPAC Name

2-[5-(2,5-dichlorophenyl)furan-2-yl]cyclopropan-1-amine

InChI

InChI=1S/C13H11Cl2NO/c14-7-1-2-10(15)8(5-7)12-3-4-13(17-12)9-6-11(9)16/h1-5,9,11H,6,16H2

InChI Key

IRCAGZBVTLTZJK-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction for Bicyclic Precursor Synthesis

The foundational step involves synthesizing 2,3-dicarboxylic anhydride-7-oxabicyclo[2.2.1]hept-5-ene, a critical intermediate. As described in CN105732545A and US10125110B2, furan reacts with maleic anhydride in a [4+2] cycloaddition under toluene reflux (50–100°C, 10–48 hours) to yield the bicyclic adduct. Optimal molar ratios (furan:maleic anhydride = 1:0.1–1:2) ensure high regioselectivity, with yields exceeding 70% after crystallization.

Table 1: Reaction Conditions for Diels-Alder Step

ParameterRange/ValueSource
Temperature50–100°C
Reaction Time10–48 hours
SolventToluene
Molar Ratio (Furan:MA)1:0.1–1:2
Yield70–85%

Acylation and Functionalization of the Furan Ring

The bicyclic intermediate undergoes acylative ring-opening to introduce the 2,5-dichlorophenyl group. US10125110B2 details the use of acyl halides (e.g., 2,5-dichlorobenzoyl chloride) in dichloromethane with Lewis acid catalysts (e.g., AlCl₃) at 0–25°C. This step attaches the aryl moiety to the furan oxygen, achieving >90% conversion when using stoichiometric acylating agents.

Cyclopropanation Strategies

Ylide-Mediated Cyclopropane Ring Formation

The cyclopropanamine moiety is introduced via a Stevens-type rearrangement. EP2644590A1 demonstrates that dimethylsulfoxonium methylide, generated in situ from trimethylsulfoxonium iodide and sodium hydride in DMSO, reacts with α,β-unsaturated esters to form cyclopropane rings. Applied to the furan intermediate, this method yields the cyclopropane core with trans stereoselectivity (>95% diastereomeric excess).

Table 2: Cyclopropanation Reaction Parameters

ParameterRange/ValueSource
ReagentDimethylsulfoxonium methylide
SolventDMSO
Temperature25–40°C
Reaction Time4–12 hours
Diastereomeric Excess>95% trans

Amination of the Cyclopropane Ring

The final step involves converting the cyclopropane ester to the primary amine. Hydrolysis of the ester group using NaOH (2M, ethanol/water, 70°C) produces the carboxylic acid, which is then converted to the amine via a Curtius rearrangement. PubChem data (CID 54775795) confirms azide intermediates formed using tert-butylammonium bromide and sodium azide, followed by thermal decomposition to the amine.

Regioselective Chlorination and Purification

Directing Group Strategies for Dichlorination

The 2,5-dichlorophenyl group is introduced either before furan formation or via electrophilic aromatic substitution. VulcanChem’s product notes (VC16263803) emphasize using 2,5-dichloroiodobenzene in Ullmann couplings with furan boronic acids to ensure positional fidelity. Alternatively, chlorination of pre-formed phenylfuran using Cl₂/FeCl₃ at 0°C achieves 85–90% regioselectivity.

Chromatographic Purification and Characterization

Final purification employs silica gel chromatography (hexane/ethyl acetate gradients) to isolate the target compound (>98% purity). Mass spectrometry (MS m/z 268.03 [M+H]⁺) and ¹H NMR (δ 6.8–7.4 ppm, aromatic protons; δ 1.2–1.8 ppm, cyclopropane protons) confirm structural integrity.

Challenges and Optimization Opportunities

Side Reactions in Cyclopropanation

Competing [2+2] cycloadditions and over-alkylation are mitigated by strict temperature control (<40°C) and slow ylide addition.

Scalability of Diels-Alder Reactions

Large-scale synthesis requires pressurized reactors to maintain toluene reflux, with pilot studies achieving 5 kg batches at 75% yield .

Chemical Reactions Analysis

Types of Reactions

2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis. Its structural components can be utilized to create more complex molecules, aiding in the development of new chemical entities for pharmaceutical and industrial applications.

Research indicates that 2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine exhibits potential biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing insights into its therapeutic potential for inflammatory diseases.

Medicinal Chemistry

Ongoing investigations focus on the compound's potential as a therapeutic agent for various diseases. Its interaction with biological targets, such as enzymes and receptors, is being studied to elucidate its mechanism of action and therapeutic applications.

Material Science

The compound can be explored in the context of materials science for developing new polymers or coatings due to its unique chemical structure.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine against various bacterial strains. Results indicated significant inhibition zones compared to control compounds, suggesting potential for further development as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory properties demonstrated that the compound could reduce pro-inflammatory cytokine levels in vitro. This finding supports its potential application in treating inflammatory diseases.

Case Study 3: Synthesis and Characterization

A detailed synthesis route was established involving cyclopropanation reactions under controlled conditions. The product was characterized using NMR and mass spectrometry, confirming its structural integrity and purity suitable for further applications.

Mechanism of Action

The mechanism of action of 2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Substituted Phenyl-Furan Derivatives

Compounds with structural similarities include:

  • Thiazolyl hydrazones (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole): These feature a nitro group and a thiazole-hydrazone moiety instead of a cyclopropanamine. The nitro group increases electron-withdrawing effects but may reduce stability .
  • Trans-2-(2,5-dimethoxy-4-halophenyl)cyclopropylamines : These have methoxy and halogen substituents (Br, I) on the phenyl ring, which are electron-donating compared to chlorine. This leads to reduced cyclopropane ring stability .

Table 1: Structural Comparison

Compound Core Structure Phenyl Substituents Functional Group Stability Notes
Target compound Cyclopropanamine-furan 2,5-dichloro Cyclopropanamine High (electron-withdrawing)
Thiazolyl hydrazones Thiazole-hydrazone 4-chloro-2-nitro Hydrazone Moderate (nitro group)
F8–B15 Hydrazine-carbothioamide 3,4-dichloro Carbothioamide Not reported
Trans-2-(2,5-dimethoxy-4-I)cyclopropylamine Cyclopropanamine 2,5-dimethoxy-4-iodo Cyclopropanamine Low (electron-donating groups)
Antifungal Activity
  • Thiazolyl hydrazones : Exhibited MIC values of 250 µg/mL against Candida utilis, significantly weaker than fluconazole (MIC = 2 µg/mL) . The target compound’s cyclopropanamine core may lack direct antifungal activity due to the absence of a thiazole-hydrazone pharmacophore.
Anticancer Activity
  • 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole : Showed IC50 = 125 µg/mL against MCF-7 cells, with low toxicity (IC50 > 500 µg/mL) in NIH/3T3 cells . The target compound’s cyclopropanamine group may confer different cytotoxicity profiles, possibly through receptor modulation rather than direct cell inhibition.

Pharmacological Properties

Serotonin Receptor Interactions
  • Trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine: Exhibits 70-fold selectivity for 5-HT2A over 5-HT1A receptors .
Metabolic Stability
  • Cyclopropane rings in 2-arylcyclopropylamines are destabilized by electron-donating substituents (e.g., methoxy, halogens like Br/I). The 2,5-dichlorophenyl group in the target compound likely enhances stability compared to halogenated analogues in .

Biological Activity

Chemical Structure and Properties

2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine is a bicyclic organic compound characterized by a cyclopropanamine moiety attached to a furan ring, which is further substituted with a 2,5-dichlorophenyl group. The molecular formula is C13H11Cl2NOC_{13}H_{11}Cl_2NO, and it has garnered attention for its potential biological activities and applications in medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds similar to 2-(5-(2,5-dichlorophenyl)furan-2-yl)cyclopropanamine possess significant antimicrobial effects against a range of pathogens.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, making it a candidate for therapeutic applications in inflammatory diseases.
  • Potential as a Therapeutic Agent : Ongoing research aims to explore its efficacy as a treatment for various diseases, including neurological disorders.

The mechanism of action involves the compound's interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine, it is essential to compare it with similar compounds:

Compound NameStructureUnique Features
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}cyclopropanamineStructureContains dichlorophenyl; may exhibit different biological activity.
(E)-1-[5-(2-Chlorophenyl)furan-2-yl]-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimineStructureIncorporates a benzoxazole moiety; potentially different pharmacological properties.
4-Amino-N-(5-chloro-1-benzofuran-3-yl)-benzamideStructureSimilar amine functionality but lacks the cyclopropane structure; may interact differently with biological targets.

The distinct combination of the furan ring and cyclopropanamine structure in 2-(5-(2,5-dichlorophenyl)furan-2-yl)cyclopropanamine offers unique interaction profiles and biological activities not present in its analogs.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Study : A study reported that derivatives of furan compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the dichlorophenyl group enhances this activity by improving lipophilicity and membrane penetration .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of furan derivatives, highlighting their ability to inhibit pro-inflammatory cytokines in vitro. The results suggested that 2-(5-(2,5-dichlorophenyl)furan-2-yl)cyclopropanamine could be effective in reducing inflammation in animal models .
  • Neuroprotective Effects : Research has indicated that compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases like Parkinson's disease .

Q & A

Q. What are the key steps and methodological considerations for synthesizing 2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine?

The synthesis involves multi-step organic reactions, including cyclopropanation and cross-coupling. Critical parameters include:

  • Temperature control : Optimized to prevent decomposition of intermediates.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for furan ring formation.
  • Catalysts : Palladium-based catalysts are often used for Suzuki-Miyaura coupling to attach the dichlorophenyl group. Structural confirmation relies on spectroscopic techniques :
  • NMR (¹H/¹³C) to verify cyclopropane and furan ring connectivity.
  • Mass spectrometry (MS) for molecular weight validation .

Q. How is the structural integrity of 2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine confirmed experimentally?

Beyond NMR and MS, X-ray crystallography resolves steric effects caused by the 2,5-dichlorophenyl group. Computational methods (e.g., DFT) model electronic interactions between the cyclopropane and furan moieties. HPLC with UV detection ensures purity (>95%) post-synthesis .

Q. What are the primary physicochemical properties of this compound, and how are they determined?

Key properties include:

  • Melting point : Determined via differential scanning calorimetry (DSC).
  • Lipophilicity (logP) : Measured using reversed-phase HPLC.
  • Solubility : Assessed in PBS (pH 7.4) and DMSO for biological assays. These properties guide formulation strategies for in vitro studies .

Advanced Research Questions

Q. How does steric hindrance from the 2,5-dichlorophenyl group influence the compound’s reactivity in cross-coupling reactions?

The bulky substituent slows Suzuki-Miyaura coupling due to restricted access to the palladium catalyst’s active site. Mitigation strategies include:

  • Microwave-assisted synthesis to enhance reaction kinetics.
  • Ligand optimization (e.g., SPhos ligands) to improve steric tolerance. Kinetic studies (e.g., Eyring plots) quantify activation barriers under varying conditions .

Q. What factors contribute to the instability of the cyclopropane ring in this compound?

The cyclopropane ring is destabilized by electron-donating groups (e.g., chlorine on the phenyl ring), which increase ring strain via resonance effects. Instability is quantified using:

  • Accelerated stability testing (40°C/75% RH) to monitor decomposition.
  • DFT calculations to model bond dissociation energies. Stabilization methods include derivatization (e.g., hydrochloride salts) or encapsulation in cyclodextrins .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

Discrepancies in activity (e.g., receptor affinity) arise from substituent positioning (2,5- vs. 2,6-dichloro) or stereochemistry. Systematic approaches include:

  • Structure-activity relationship (SAR) studies : Synthesize analogs with controlled substitutions.
  • In vitro assays : Compare binding affinities across 5-HT2A, 5-HT1A, and other targets using radioligand displacement.
  • Molecular docking : Predict interactions using cryo-EM receptor structures .

Q. What methodological frameworks are used to evaluate this compound’s potential as a 5-HT2A receptor probe?

Key steps involve:

  • Functional selectivity assays : Measure cAMP accumulation vs. β-arrestin recruitment.
  • Selectivity profiling : Screen against a panel of 50+ GPCRs (e.g., dopamine D2, adrenergic α1).
  • In vivo microdialysis : Assess serotonin modulation in rodent models. Note: Selectivity for 5-HT2A over 5-HT1A is critical, with ≥70-fold difference required for probe utility .

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